![molecular formula C24H30O4 B14241232 3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane) CAS No. 320583-81-1](/img/structure/B14241232.png)
3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis[(3-ethyloxetane-3-yl)methoxy]biphenyl is an organic compound with the molecular formula C24H30O4. It is characterized by the presence of two oxetane rings attached to a biphenyl core through methoxy linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-bis[(3-ethyloxetane-3-yl)methoxy]biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 3-ethyloxetane-3-methanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4,4’-dihydroxybiphenyl+3-ethyloxetane-3-methanol→4,4’-bis[(3-ethyloxetane-3-yl)methoxy]biphenyl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to obtain the compound in high purity. Advanced techniques like column chromatography and recrystallization are often employed to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis[(3-ethyloxetane-3-yl)methoxy]biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced biphenyl derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxetane and biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,4’-Bis[(3-ethyloxetane-3-yl)methoxy]biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced materials and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Utilized in the production of high-performance coatings, adhesives, and electronic materials
Mécanisme D'action
The mechanism of action of 4,4’-bis[(3-ethyloxetane-3-yl)methoxy]biphenyl involves its interaction with molecular targets through its oxetane rings and biphenyl core. These interactions can lead to the formation of stable complexes and influence various molecular pathways. The compound’s ability to undergo ring-opening polymerization is particularly significant in its applications in materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-[Oxybis(methylene)]bis(3-ethyloxetane): Similar in structure but lacks the biphenyl core.
4,4’-Bis[(3-ethyl-3-oxetanyl)methoxy-methyl]biphenyl: A closely related compound with slight variations in the oxetane ring structure.
Uniqueness
4,4’-Bis[(3-ethyloxetane-3-yl)methoxy]biphenyl is unique due to its combination of oxetane rings and biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the development of advanced materials and electronic devices .
Propriétés
Numéro CAS |
320583-81-1 |
|---|---|
Formule moléculaire |
C24H30O4 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
3-ethyl-3-[[4-[4-[(3-ethyloxetan-3-yl)methoxy]phenyl]phenoxy]methyl]oxetane |
InChI |
InChI=1S/C24H30O4/c1-3-23(13-25-14-23)17-27-21-9-5-19(6-10-21)20-7-11-22(12-8-20)28-18-24(4-2)15-26-16-24/h5-12H,3-4,13-18H2,1-2H3 |
Clé InChI |
NXHOXSAEFJONFO-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4(COC4)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



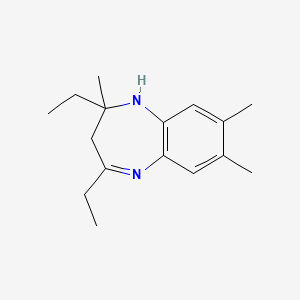
![{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid](/img/structure/B14241166.png)
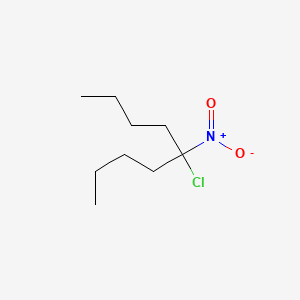
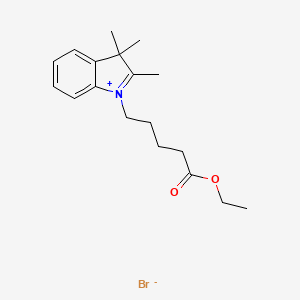
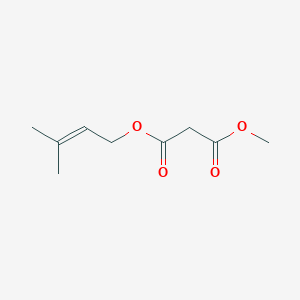


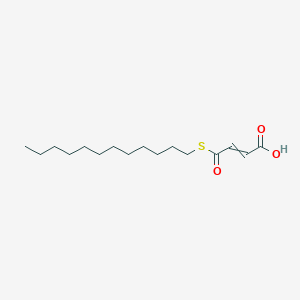
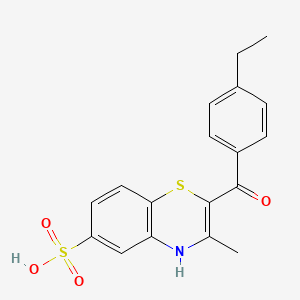


![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
![N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14241233.png)
